molecular formula C9H6BrN3O B1370972 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine CAS No. 1017789-07-9

5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

Cat. No.: B1370972
CAS No.: 1017789-07-9
M. Wt: 252.07 g/mol
InChI Key: RHULGZQGULVSMO-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyridin-4-yloxy)-pyrimidine is a heterocyclic organic compound that features a bromine atom, a pyridine ring, and a pyrimidine ring connected via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-chloropyrimidine and 4-hydroxypyridine.

    Reaction: These starting materials undergo a nucleophilic substitution reaction where the hydroxyl group of 4-hydroxypyridine displaces the chlorine atom in 5-bromo-2-chloropyrimidine.

    Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(pyridin-4-yloxy)-pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are common.

Major Products

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyrimidine ring with aromatic boronic acids.

Scientific Research Applications

5-Bromo-2-(pyridin-4-yloxy)-pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.

    Material Science: It can be used in the development of novel materials with specific electronic or photonic properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(pyridin-3-yloxy)-pyrimidine
  • 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine
  • 5-Chloro-2-(pyridin-4-yloxy)-pyrimidine

Uniqueness

5-Bromo-2-(pyridin-4-yloxy)-pyrimidine is unique due to the specific positioning of the bromine atom and the pyridin-4-yloxy group. This configuration can result in distinct reactivity and binding properties compared to its analogs, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

5-bromo-2-pyridin-4-yloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHULGZQGULVSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650606
Record name 5-Bromo-2-[(pyridin-4-yl)oxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017789-07-9
Record name 5-Bromo-2-[(pyridin-4-yl)oxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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